Cas no 500731-91-9 ((3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester)

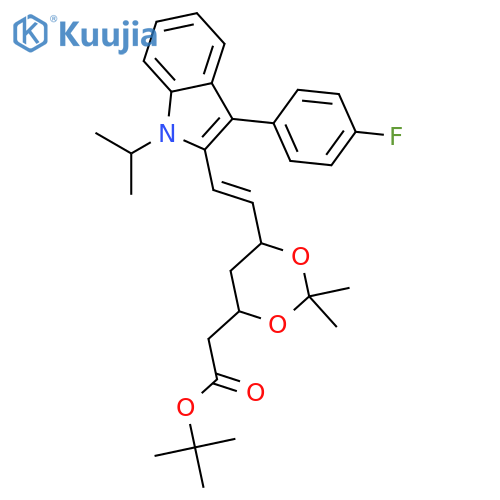

500731-91-9 structure

商品名:(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 化学的及び物理的性質

名前と識別子

-

- (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester

- (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

- (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dim

- 500731-91-9

- tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

- SCHEMBL13625385

-

- インチ: InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1

- InChIKey: QGKLFNQKKUKAQS-KAAYJFPCSA-N

- ほほえんだ: CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F

計算された属性

- せいみつぶんしりょう: 507.27800

- どういたいしつりょう: 507.27848686g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 37

- 回転可能化学結合数: 8

- 複雑さ: 798

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

- 疎水性パラメータ計算基準値(XlogP): 6.4

じっけんとくせい

- PSA: 49.69000

- LogP: 7.68350

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F601260-2mg |

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |

500731-91-9 | 2mg |

$ 104.00 | 2023-09-07 | ||

| TRC | F601260-5mg |

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |

500731-91-9 | 5mg |

$ 127.00 | 2023-09-07 | ||

| TRC | F601260-10mg |

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |

500731-91-9 | 10mg |

$ 236.00 | 2023-09-07 | ||

| TRC | F601260-25mg |

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |

500731-91-9 | 25mg |

$569.00 | 2023-05-18 | ||

| TRC | F601260-50mg |

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |

500731-91-9 | 50mg |

$1005.00 | 2023-05-18 |

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 関連文献

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

500731-91-9 ((3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester) 関連製品

- 129332-29-2(tert-Butyl Fluvastatin)

- 194934-96-8((3R,5S)-Fluvastatin tert-Butyl Ester)

- 94061-83-3(Fluvastatin lactone)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量